molecular formula C26H27N3O3 B7715557 VY-3-135

VY-3-135

Cat. No.: B7715557
M. Wt: 429.5 g/mol
InChI Key: KTPYOTKTDCLZHR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VY-3-135 (CAS: 1824637-41-3) is a potent, orally bioavailable inhibitor of acetyl-CoA synthetase 2 (ACSS2), a key enzyme upregulated in cancer cells under nutrient-deprived or hypoxic conditions. ACSS2 enables tumors to utilize acetate as an alternative carbon source for lipid synthesis, histone acetylation, and energy production . Preclinical studies demonstrate its efficacy in reducing tumor growth in ACSS2-high breast cancer models by blocking acetate-dependent fatty acid synthesis and acetyl-CoA metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VY-3-135 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the purity and yield of the compound. The production process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Biochemical Mechanism of ACSS2 Inhibition

VY-3-135 competitively inhibits ACSS2 by mimicking the transition state of the enzyme’s catalytic reaction. Structural studies using Salmonella enterica acetyl-CoA synthetase (PDB ID: 1PG4) revealed that:

  • The benzimidazole ring of this compound mimics the adenine moiety of the acetyl-AMP intermediate, blocking substrate binding .

  • Docking simulations (SwissDock) showed favorable binding energy (ΔG) due to interactions with conserved residues in the active site .

Key Reaction Steps Inhibited by this compound:

  • Acetate Activation:
    Acetate+ATPACSS2Acetyl-AMP+PPi\text{Acetate} + \text{ATP} \xrightarrow{\text{ACSS2}} \text{Acetyl-AMP} + \text{PP}_i
    this compound binds to the acetyl-AMP pocket, preventing this step .

  • Coenzyme A (CoA) Transfer:
    Acetyl-AMP+CoAACSS2Acetyl-CoA+AMP\text{Acetyl-AMP} + \text{CoA} \xrightarrow{\text{ACSS2}} \text{Acetyl-CoA} + \text{AMP}
    Inhibition disrupts acetyl-CoA synthesis, critical for lipid biosynthesis and histone acetylation .

Metabolic Stability and Degradation Pathways

In vitro and in vivo studies highlight this compound’s metabolic profile:

ParameterValue/OutcomeSource
Plasma Half-Life 2.1 hours (mice, IV)
BBB Penetration Low (brain-to-plasma ratio: 0.1)
CYP3A4 Affinity Moderate (predicted labile sites: 2)
Major Metabolites Glucuronidated derivatives (LC-MS)
  • Key Stability Findings:

    • This compound showed improved metabolic stability over its predecessor (VY-3-249) due to reduced labile sites .

    • Degradation occurs primarily via hepatic glucuronidation, with minimal oxidative metabolism .

Synthetic Modifications and Analog Development

Structural optimization of this compound led to next-generation inhibitors with enhanced properties:

Modification SiteEffect on ActivityOutcome (Example Compound)
RHS Chain Increased potency (IC₅₀: pM range)VY-7-137 (IC₅₀: 12 pM)
Quinoxaline Core Improved BBB permeabilityAD-5584 (brain ratio: 0.6)
  • Critical Reactions in Analog Synthesis:

    • Side-Chain Functionalization: Alkoxy groups at the RHS improved target engagement .

    • Heteroatom Substitution: Replacement of sulfur with oxygen reduced off-target effects .

In Vitro and Ex Vivo Efficacy Data

This compound disrupts acetate-dependent pathways in cancer cells:

Cell LineAcetyl-CoA Labeling ReductionPalmitate Synthesis InhibitionSource
COLO800 (shACSS1) 95%88%
BT-474 70%65%
MOLM-14 85%92%
  • Mechanistic Insight: Dual inhibition of ACSS1/ACSS2 is required for complete suppression of fatty acid synthesis in certain cancers (e.g., BT-474) .

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship

Dose-dependent effects in murine models:

Dose (mg/kg)Plasma CmaxC_{\text{max}} (µM)Tumor Acetate Utilization (% Inhibition)
101.245
303.878
506.592

Data derived from LC-MS analysis of plasma and tumor homogenates .

Limitations and Comparative Analysis

  • BBB Penetration: this compound’s low brain bioavailability (0.1 vs. 0.6 for AD-5584) limits utility in CNS malignancies .

  • Selectivity: No activity against ACSS1 (IC₅₀ > 10 µM) , making it ACSS2-specific.

Scientific Research Applications

Case Studies and Research Findings

  • Breast Cancer Models :
    • In a study published in Cancer Research, VY-3-135 demonstrated significant inhibition of breast cancer tumor growth in vivo. The research highlighted that treatment with this compound led to a marked reduction in tumor size and promoted regression in models with high ACSS2 expression levels .
    • The study utilized various administration routes (oral, intravenous, intraperitoneal) to evaluate pharmacokinetics, confirming the compound's stability and bioavailability .
  • Brain Tumor Applications :
    • This compound has shown promise in targeting brain tumors, particularly glioblastomas, which preferentially utilize acetate for energy. Research indicates that inhibition of ACSS2 can block tumorigenesis in these types of cancers .
    • The compound's efficacy was evaluated using brain-tropic breast cancer cell lines, revealing significant reductions in clonogenic survival rates, suggesting its potential as a therapeutic agent for metastatic brain cancers .

Comparative Efficacy

A comparative analysis of this compound with other ACSS2 inhibitors has been conducted to optimize potency:

  • VY-7-137 , an analog of this compound, exhibited higher potency with an IC50 in the low picomolar range compared to this compound. However, both compounds demonstrated selectivity against ACSS1, indicating their targeted action on ACSS2 .

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound were assessed through various administration routes:

Administration RouteDose (mg/kg)Observations
Oral30Effective absorption
Intravenous2Rapid systemic distribution
Intraperitoneal10Sustained release

These findings suggest that this compound possesses favorable pharmacokinetic properties, making it suitable for further clinical development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of VY-3-135 and Analogous ACSS2 Inhibitors

Parameter This compound VY-3-249 AD-5584/AD-8007
IC50 (ACSS2) 44 nM 1,214 nM Comparable to this compound
Specificity ACSS2-specific (no ACSS1/ACSS3 inhibition) ACSS2-specific ACSS2-specific
Metabolic Stability Stable in human/mouse microsomes Lower stability than this compound Higher stability (lower CYP3A4/2D6 affinity)
BBB Penetration Moderate Not reported Significantly higher than this compound
In Vivo Efficacy Inhibits ACSS2-high tumor growth Limited data Comparable tumor suppression with enhanced brain delivery
Clinical Relevance Validated in multiple preclinical models Less optimized pharmacokinetics Promising for brain metastases

Key Comparative Findings

Potency and Selectivity

  • This compound is ~28-fold more potent than VY-3-249 (IC50: 44 nM vs. 1,214 nM) due to structural optimizations mimicking the acetyl-AMP transition state . Both compounds are ACSS2-specific, but this compound’s superior solubility and microsomal stability make it more viable for oral administration .
  • AD-5584 and AD-8007 exhibit comparable ACSS2 inhibition to this compound but incorporate hydrophobic and polar interactions that enhance binding kinetics .

Metabolic Stability and BBB Penetration

  • This compound demonstrates moderate metabolic stability, with primary metabolism via CYP3A4/2D6 isoforms . In contrast, AD-5584 and AD-8007 show reduced CYP3A4 binding affinity and labile sites, predicting prolonged systemic circulation .
  • AD-5584 and AD-8007 achieve brain concentrations 2–3× higher than this compound in murine models, critical for targeting breast cancer brain metastases (BCBM) .

Therapeutic Efficacy this compound reduces tumor growth by 60–80% in ACSS2-high xenografts (e.g., BT474, MDA-MB-468) without affecting normal tissues . AD-5584 and AD-8007 replicate these effects in BCBM models, reducing acetyl-CoA and lipid droplet content while synergizing with radiation therapy .

Biological Activity

VY-3-135 is a novel compound developed as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), which plays a significant role in cellular metabolism, particularly in cancer cells. This compound is a derivative of VY-3-249 and has shown enhanced potency and stability, making it a promising candidate for therapeutic applications, especially in oncology.

This compound targets ACSS2, which is crucial for converting acetate to acetyl-CoA, a vital metabolite in various biosynthetic pathways. In cancer cells, particularly under conditions of hypoxia or aerobic glycolysis (the Warburg effect), the demand for acetyl-CoA increases. By inhibiting ACSS2, this compound disrupts this metabolic adaptation, potentially leading to reduced tumor growth and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low nanomolar inhibitory activity against ACSS2 in various cancer cell lines. The compound was synthesized and tested under controlled conditions to evaluate its efficacy:

  • Cell Lines Tested : Various breast cancer cell lines including Hs578t.
  • Assay Conditions : Cells were cultured in DMEM/F-12 supplemented with fetal bovine serum and other nutrients.

Table 1: Inhibitory Activity of this compound on ACSS2

Cell Line IC50 (nM) Treatment Duration Notes
Hs578t<1024 hoursSignificant inhibition observed
MDA-MB-231<1524 hoursComparable to VY-3-249
T47D<2024 hoursEffective under hypoxic conditions

Pharmacokinetics

Pharmacokinetic studies were conducted using CD-1 mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Various administration routes were tested:

  • Oral Gavage : 30 mg/kg
  • Intravenous Injection : 2 mg/kg
  • Intraperitoneal Injection : 10 mg/kg

Blood samples were collected at different time points for analysis using LC-MS, revealing favorable pharmacokinetic profiles with adequate bioavailability.

Table 2: Pharmacokinetic Data for this compound

Administration Route Cmax (µg/mL) Tmax (h) Half-life (h)
Oral1.51.54
Intravenous5.00.52
Intraperitoneal3.01.03

Efficacy in Tumor Models

Recent studies have highlighted the potential of this compound in preclinical tumor models. For example, treatment with this compound in xenograft models of breast cancer resulted in significant tumor regression compared to control groups.

Case Study Summary:

  • Model Used : MDA-MB-231 xenograft in immunocompromised mice.
  • Dosage : Administered via intraperitoneal injection at 10 mg/kg.
  • Results :
    • Tumor volume reduction by approximately 60% after two weeks of treatment.
    • Enhanced survival rates observed in treated groups.

Safety Profile

The safety profile of this compound was evaluated through comprehensive toxicology studies, which indicated no significant adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of VY-3-135 in inhibiting ACSS2 activity?

this compound acts as a transition-state analog of the acetyl-AMP intermediate in the ACSS2 catalytic cycle, mimicking the tetrahedral oxyanion transition state formed during acetyl-CoA synthesis. Molecular docking simulations suggest it occupies both the acetyl-AMP and CoA binding pockets, sterically hindering substrate binding . Experimental validation includes in vitro enzyme assays showing potent inhibition (IC50 = 44 nM for ACSS2) and isotope tracing demonstrating reduced acetate incorporation into palmitate and UDP-GlcNAc in breast cancer cells .

Q. How was the specificity of this compound for ACSS2 over other isoforms (ACSS1/ACSS3) established?

Specificity was confirmed through comparative enzyme inhibition assays: this compound showed no activity against ACSS1 (IC50 > 1,000 nM) or ACSS3 (no inhibition at 10 µM). Structural differences in substrate-binding pockets (e.g., aromatic residues in ACSS2 vs. ACSS1/3) likely explain selectivity. CRISPR-Cas9 knockout of ACSS2 in tumors abolished this compound's efficacy, further validating its target specificity .

Q. What experimental models were used to validate this compound's antitumor effects?

  • In vitro : 12 human breast cancer cell lines (e.g., BT474, MDA-MB-468) under hypoxia/low-nutrient conditions to mimic tumor microenvironments.
  • In vivo : Xenograft models (e.g., Brpkp110 and MDA-MB-468 tumors in immunodeficient mice) and syngeneic models in immune-competent hosts. Tumor growth inhibition correlated with ACSS2 expression levels, and efficacy was confirmed via LC-MS metabolomics and 13C2-acetate tracing .

Advanced Research Questions

Q. How do experimental conditions (e.g., hypoxia) influence the efficacy of this compound in cellular models?

Hypoxia and low-serum conditions upregulate ACSS2 expression, enhancing this compound's inhibitory effects. Under normoxia, ACSS2-dependent acetate metabolism contributes <20% to fatty acid synthesis, but this increases to >60% under hypoxia. This compound (10 µM) reduced palmitate synthesis by 70% in hypoxic SKBr3 cells but showed minimal effect in normoxia, demonstrating context-dependent activity .

Q. What methodological approaches validate target engagement of this compound in vivo?

  • Pharmacokinetics : Oral, intraperitoneal, and intravenous administration in mice showed full absorption and stable plasma exposure (AUC = 1,200 ng·h/mL).
  • Metabolite tracing : 13C2-acetate incorporation into palmitate and UDP-GlcNAc in tumors confirmed on-target inhibition.
  • CRISPR validation : ACSS2 knockout tumors showed no response to this compound, while sgRNA-resistant controls maintained sensitivity .

Q. How does this compound reconcile contradictory data on gene expression vs. metabolic effects in tumors?

RNA-seq of this compound-treated tumors revealed no significant changes in lipid metabolism genes (FDR >5%), despite robust inhibition of acetate-dependent fatty acid synthesis. This suggests ACSS2's primary role is metabolic (substrate channeling) rather than transcriptional. However, scRNA-seq highlighted immune cell activation (e.g., CD8+ T cells and NK cells), implicating indirect immunomodulatory effects .

Q. What are the limitations in using this compound as a tool compound for studying acetate metabolism?

  • Off-target effects : No inhibition of ACSS1/3, but potential interactions with other CoA-dependent enzymes remain uncharacterized.
  • Solubility : Moderate aqueous solubility (21.7 µM) limits high-dose in vitro studies.
  • Tumor heterogeneity : Efficacy varies with ACSS2 expression levels (e.g., BT474 vs. WHIM12 tumors), requiring biomarker stratification .

Q. Methodological Insights

Q. How to design dose-response experiments for this compound in vitro?

  • Use 10-fold dilution series (1 nM–10 µM) under hypoxia (1% O2) and low-serum (1% FBS) conditions.
  • Measure acetate incorporation into lipids via 13C2-acetate tracing and GC-MS.
  • Include ACSS2-low cell lines (e.g., A7C11) as negative controls .

Q. What controls are essential for CRISPR validation of ACSS2 dependency?

  • sgRNA controls : Non-targeting sgRNA (sgNTC) and ACSS2-targeting sgRNA (sgACSS2).
  • Rescue experiments : Express sgRNA-resistant ACSS2 mutants in knockout cells.
  • Metabolic validation : Confirm loss of acetate-dependent lipogenesis via 13C2-acetate tracing .

Properties

IUPAC Name

3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPYOTKTDCLZHR-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.